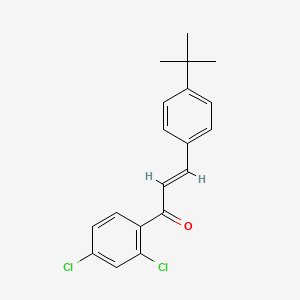

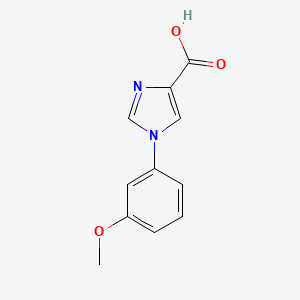

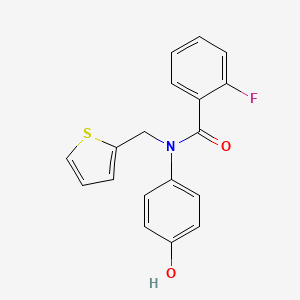

![molecular formula C6H8O3 B3138065 tetrahydrofuro[2,3-b]furan-3(2H)-one CAS No. 445389-44-6](/img/structure/B3138065.png)

tetrahydrofuro[2,3-b]furan-3(2H)-one

Descripción general

Descripción

Tetrahydrofuro[2,3-b]furan-3(2H)-one is a chemical compound with the molecular formula CHO . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .

Synthesis Analysis

A new synthetic route to perhydrofuro[2,3-b]furan was developed by employing 3-substituted furan derivatives that were derived by coupling reaction with epoxides and a new reagent, lithium di(3-furyl)cuprate .Molecular Structure Analysis

The molecular structure of tetrahydrofuro[2,3-b]furan-3(2H)-one is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 13 bonds. There are 5 non-H bonds, 1 five-membered ring, 1 ether (aliphatic), and 1 Oxolane .Chemical Reactions Analysis

In the context of a PRMT5 inhibitor program, a Wolfe type carboetherification from an alkenol derived from d-glucofuranose diacetonide was found to be capable of furnishing the B-ring and installing the desired heteroaryl group in a single step .Physical And Chemical Properties Analysis

Tetrahydrofuro[2,3-b]furan-3(2H)-one is a stable compound with relatively low boiling point and excellent solvency . It is widely used for dissolution and reaction of various substances .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Enantio- and Diastereoselective Synthesis : Tetrahydrofuro[2,3-b]furan-2(3H)-one derivatives with four stereogenic centers can be synthesized through an asymmetric organocatalytic cascade process. This process achieves excellent stereoselectivity and produces water as the only side product (Zhao & Liu, 2017).

Methodology for Synthesis in Natural Products : A new methodology allows the regio- and stereoselective synthesis of tetrahydrofuro[3,2-b]furan-2(3H)-one, a structural subunit found in various natural products across plants, fungi, algae, insects, and other living organisms. These metabolites exhibit significant biological properties and have potential therapeutic applications (Montaña et al., 2016).

Photochemistry in Heterocyclic Compounds : Tetrahydrofurans, including tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole, are synthesized via photochemical reactions of 2,5-disubstituted 1,3,4-oxadiazoles with furan. These compounds demonstrate potential in various applications (Tsuge, Oe, & Tashiro, 1973).

Industrial Applications : Tetrahydrofurans, including derivatives of tetrahydrofuro[2,3-b]furan-3(2H)-one, are widely used in cosmetic formulations, perfumes, flavors, and exhibit biological activity. They are also key components in some natural products with high potential as specific antitumor agents against breast carcinoma (Pérez-Mayoral et al., 2010).

Catalytic Synthesis and Transformations : The catalytic conversion of furfural to industrial chemicals, such as tetrahydrofurfuryl alcohol, over supported Pt and Pd catalysts, showcases the versatility of furan derivatives, including tetrahydrofuro[2,3-b]furan-3(2H)-one. The catalysts display unique selectivity and are effective even at room temperature (Bhogeswararao & Srinivas, 2015).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,3a,6a-tetrahydrofuro[2,3-b]furan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5-3-9-6-4(5)1-2-8-6/h4,6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOPDCXUXVLHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(=O)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetrahydrofuro[2,3-b]furan-3(2H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

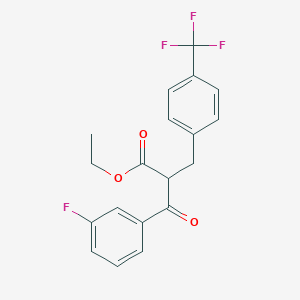

![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)

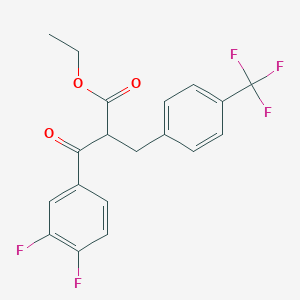

![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)

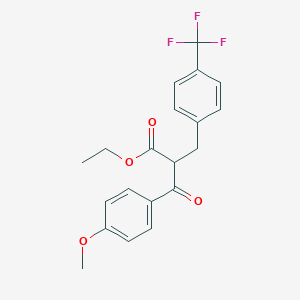

![1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3138039.png)

![2-Amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B3138068.png)

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)